(S)-Benzyl 2-amino-4-methylpentanoate hydrochloride
Overview
Description
Synthesis Analysis
BAMPH is synthesized using a palladium-catalyzed cross-coupling reaction between an α-chloroketone and (S)-benzyl 2-iodo-4-methylpentanoate. The reaction occurs under mild conditions and affords the product in high yield and enantioselectivity.Molecular Structure Analysis
The molecular formula of BAMPH is C13H20ClNO2. The InChI Key is HCYLOEGSAOVRIT-YDALLXLXSA-N. The Canonical SMILES isCC(C)CC(C(=O)OCC1=CC=CC=C1)[NH3+].[Cl-]
and the Isomeric SMILES is CC(C)CC@@HOCC1=CC=CC=C1)[NH3+].[Cl-]
. Physical And Chemical Properties Analysis
BAMPH has a melting point of 115-118°C and is soluble in water and ethanol. It is sensitive to moisture and should be stored in a dry and cool place. It is a weakly basic compound, with a pKa of 8.94. It exists as a zwitterion due to the presence of both positive and negative charges on the molecule.Scientific Research Applications
Synthesis of Peptidyl 2,2-Difluoro-3-Aminopropionate : A study by Angelastro et al. (1992) described the preparation of ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate through a Reformatsky reaction. This compound was used in the synthesis of a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).
Organotin(IV) Complexes with Antimalarial Properties : Baul et al. (2016) synthesized organotin(IV) complexes using derivatives of 2-amino-4-methylpentanoate. These complexes were evaluated for their larvicidal efficacy against mosquito larvae, showing potential applications in controlling malaria (Baul, Kehie, Höpfl, Duthie, Eng, & Linden, 2016).
Synthesis of N5-Hydroxy-2-Methylarginine : Maehr and Leach (1978) synthesized N5-hydroxy-2-methylarginine, using 2-amino-5-hydroxy-2-methylpentanoic acid as an intermediate. This study contributes to the understanding of antimetabolites produced by microorganisms (Maehr & Leach, 1978).
Lipase-Catalysed Resolution of Chiral Acyl Donor : García-Urdiales et al. (2009) researched the resolution of methyl (±)-3-hydroxypentanoate catalyzed by Candida antarctica lipase B. They found that using benzyl amine as a nucleophile resulted in higher enantiomeric ratios compared to ammonia (García-Urdiales, Ríos‐Lombardía, Mangas-Sánchez, Gotor‐Fernández, & Gotor, 2009).
Asymmetric Synthesis of (S)-β-Leucine : Davies, Fletcher, and Roberts (2011) employed lithium amides for conjugate additions to α,β‐unsaturated esters, leading to the asymmetric synthesis of (S)-β-Leucine. This process involved using R-alpha-methylbenzylamine and t-Butyl 3[N-benzyl-N-(a-methylbenzyl)amine]-4-methylpentanoate as intermediates (Davies, Fletcher, & Roberts, 2011).
Anticancer Organotin(IV) Complexes : Basu Baul et al. (2009) synthesized amino acetate functionalized Schiff base organotin(IV) complexes. These complexes showed promising cytotoxicity against various human tumor cell lines, suggesting potential applications as anticancer drugs (Basu Baul, Basu, Vos, & Linden, 2009).
Safety and Hazards
The safety information for BAMPH includes a GHS07 pictogram . The signal word is "Warning" . The hazard statements are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Mechanism of Action
Target of Action
L-Leucine benzyl ester hydrochloride, also known as (S)-Benzyl 2-amino-4-methylpentanoate hydrochloride or L-Leucine benzyl ester HCl, is a derivative of the essential amino acid Leucine As a derivative of leucine, it may interact with the same targets as leucine, such as the l-type amino acid transporter (lat1) .
Mode of Action
It’s known that leucine plays a crucial role in protein synthesis and various metabolic functions . As a derivative, L-Leucine benzyl ester hydrochloride might share similar interactions with its targets.
Biochemical Pathways
Leucine, the parent compound, is known to play a significant role in the mtor pathway, which regulates cell growth, cell proliferation, protein synthesis, and transcription .
Result of Action
It’s known that leucine plays a crucial role in muscle protein synthesis and can help prevent muscle protein breakdown . As a derivative, L-Leucine benzyl ester hydrochloride might share similar effects.
Properties
IUPAC Name |
benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYLOEGSAOVRIT-YDALLXLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513206 | |
Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2462-35-3 | |
Record name | L-Leucine, phenylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2462-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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